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Compound of Interest

Compound Name: 5-bromo-1,3-dimethyl-1H-indazole

Cat. No.: B1291714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of various halogenated

indazole analogs, focusing on their activity as synthetic cannabinoid receptor agonists

(SCRAs). The information presented is collated from a systematic in vitro study to aid in

structure-activity relationship (SAR) analysis and guide future drug design and development.

Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely explored in

medicinal chemistry for their diverse pharmacological activities. Halogenation is a common

medicinal chemistry strategy to modulate the potency, selectivity, and metabolic stability of lead

compounds. This guide specifically examines the impact of substituting different halogens

(fluorine, chlorine, and bromine) at the 5-position of the indazole core on the in vitro potency of

synthetic cannabinoid receptor agonists (SCRAs). The data presented here is primarily from a

comprehensive study on the in vitro CB1 receptor activity of these analogs.[1][2]

Comparative Potency of Halogenated Indazole
Analogs
The in vitro potency of a series of halogenated indazole analogs was systematically evaluated

using a CB1 receptor activation assay. The following tables summarize the half-maximal
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effective concentration (EC50) values, providing a quantitative comparison of their potency.

Lower EC50 values indicate higher potency.

Table 1: In Vitro CB1 Receptor Potency (EC50) of Halogenated Indazole Analogs with Methyl

Ester Head Moieties

Compound ID
Halogen at 5-
position

Head Moiety EC50 (nM)

MMB-5′F-BUTINACA Fluorine
Valine methyl ester

(MMB)
26.4

MMB-5′Cl-BUTINACA Chlorine
Valine methyl ester

(MMB)
-

MMB-5′Br-BUTINACA Bromine
Valine methyl ester

(MMB)
-

MDMB-5′F-

BUTINACA
Fluorine

tert-leucine methyl

ester (MDMB)
5.75

MDMB-5′Cl-

BUTINACA
Chlorine

tert-leucine methyl

ester (MDMB)
10.6

MDMB-5′Br-

BUTINACA
Bromine

tert-leucine methyl

ester (MDMB)
-

MDMB-BUTINACA None
tert-leucine methyl

ester (MDMB)
8.90

Data extracted from a study on the in vitro CB1 receptor activity of halogenated indazole

SCRAs.[1]

Table 2: In Vitro CB1 Receptor Potency (EC50) of Halogenated Indazole Analogs with Amide

Head Moieties
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Compound ID
Halogen at 5-
position

Head Moiety EC50 (nM)

AB-5′F-BUTINACA Fluorine Valinamide (AB) -

AB-5′Cl-BUTINACA Chlorine Valinamide (AB) -

AB-5′Br-BUTINACA Bromine Valinamide (AB) -

ADB-5′F-BUTINACA Fluorine
tert-leucinamide

(ADB)
18.3

ADB-5′Cl-BUTINACA Chlorine
tert-leucinamide

(ADB)
30.1

ADB-5′Br-BUTINACA Bromine
tert-leucinamide

(ADB)
12.5

ADB-BUTINACA None
tert-leucinamide

(ADB)
11.5

Data extracted from a study on the in vitro CB1 receptor activity of halogenated indazole

SCRAs.[1]

Structure-Activity Relationship (SAR) Insights
The in vitro data reveals key SAR trends for halogenation at the 5-position of the indazole core:

Influence of the Halogen: For analogs with a methyl ester head moiety (MMB and MDMB),

the potency generally follows the trend: Fluorine > Chlorine > Bromine.[1] Specifically, for the

valine methyl ester (MMB) and tert-leucine methyl ester (MDMB) SCRAs, the fluorinated

analogs were the most potent.[1]

Impact of the Head Moiety: The nature of the head moiety significantly influences the effect

of halogenation. For SCRAs with an amide head moiety (AB and ADB), the potency trend is

different from that of the methyl esters, with the brominated analog (ADB-5′Br-BUTINACA)

showing comparable potency to the non-halogenated parent compound.[1]

Comparison to Non-Halogenated Analogs: In many cases, the halogenated compounds

exhibited similar potency to their non-halogenated counterparts.[1] A notable exception was
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the significantly reduced potency observed for brominated tert-leucine methyl ester SCRAs.

[1]

Experimental Protocols
In Vitro CB1 Receptor Activation Assay (AequoScreen®)

The in vitro potency of the halogenated indazole analogs was determined using the

AequoScreen® CB1 assay, a bioluminescence-based method that measures G-protein coupled

receptor (GPCR) activation.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells co-expressing the human cannabinoid

CB1 receptor and a mitochondrially targeted aequorin.

Principle: Activation of the CB1 receptor by an agonist leads to a G-protein mediated

signaling cascade, resulting in an increase in intracellular calcium concentration. This

calcium increase triggers the emission of light from the aequorin.

Procedure:

Cells are incubated with coelenterazine, the substrate for aequorin.

The test compounds (halogenated indazole analogs) are added at various concentrations.

The light emission is measured using a luminometer.

The EC50 values are calculated from the dose-response curves.

Visualizations
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Experimental Workflow: In Vitro CB1 Receptor Activation Assay
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human CB1 receptor and aequorin
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coelenterazine (aequorin substrate)

Addition of halogenated
indazole analogs (test compounds)

CB1 Receptor Activation

Increase in intracellular Ca2+

Aequorin light emission

Luminometer reading
and data analysis

Determination of EC50 values

Click to download full resolution via product page

Caption: Workflow for the in vitro CB1 receptor activation assay.
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Signaling Pathway: CB1 Receptor Activation
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Caption: Simplified signaling pathway of CB1 receptor activation.

Structure-Activity Relationship Logic
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Caption: Factors influencing the in vitro potency of halogenated indazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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